3-(4-ethyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)-1H-indole
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Overview
Description
3-(4-ethyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)-1H-indole is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a triazole ring fused with an indole moiety, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)-1H-indole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with indole-3-carboxaldehyde under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as triethylamine or acetic acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-(4-ethyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nitric acid, halogens (chlorine, bromine).
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Nitrated or halogenated indole derivatives.
Scientific Research Applications
3-(4-ethyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-ethyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes or receptors, modulating their activity. The indole moiety can intercalate with DNA or interact with proteins, affecting cellular processes. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)-1H-indole
- 3-(4-ethyl-5-(ethylthio)-4H-1,2,4-triazol-3-yl)-1H-indole
- 3-(4-ethyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)-1H-pyrrole
Uniqueness
3-(4-ethyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)-1H-indole is unique due to the specific combination of the triazole and indole rings, along with the ethyl and methylthio substituents. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(4-ethyl-5-methylsulfanyl-1,2,4-triazol-3-yl)-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4S/c1-3-17-12(15-16-13(17)18-2)10-8-14-11-7-5-4-6-9(10)11/h4-8,14H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSZXTMBAZVLRTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SC)C2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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